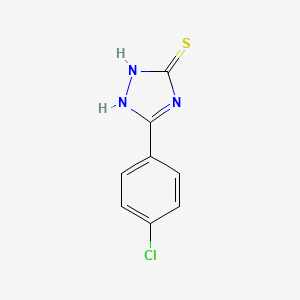

5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

概要

説明

5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a 4-chlorophenyl group and a thiol group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

化学反応の分析

Oxidation

The thiol group (-SH) in 5-(4-chlorophenyl)-4-H-1,2,4-triazole-3-thiol is susceptible to oxidation, leading to the formation of disulfides or sulfonic acid derivatives.

-

Disulfide Formation : Mild oxidizing agents such as iodine or hydrogen peroxide can be used to convert the thiol into a disulfide.

where represents the 5-(4-chlorophenyl)-4-H-1,2,4-triazole-3-yl moiety.

-

Sulfonic Acid Formation : Strong oxidizing agents like potassium permanganate or nitric acid can further oxidize the thiol group to sulfonic acid derivatives.

The oxidation reactions need controlled laboratory conditions to ensure selectivity and yield. For example, oxidation may require specific oxidizing agents like hydrogen peroxide or iodine.

Alkylation

The thiol group in 5-(4-chlorophenyl)-4-H-1,2,4-triazole-3-thiol can undergo alkylation reactions with alkyl halides or other alkylating agents, resulting in the formation of thioether derivatives.

-

Reaction with Alkyl Halides : The thiol group reacts with alkyl halides (, where = Cl, Br, I) in the presence of a base to yield alkylated products.

where represents the 5-(4-chlorophenyl)-4-H-1,2,4-triazole-3-yl moiety and is an alkyl group.

Ring Closure

Ring closure of arylthiosemicarbazides in an alkaline medium is a well-known method for the synthesis of 1,2,4-triazoles .

Other Reactions

-

Interaction with Biological Targets: 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol's mechanism of action involves interaction with biological targets, contributing to potential therapeutic effects and biological activities.

-

Triazole Ring Formation: Starting materials, such as hydrazine derivatives, react with carbonyl compounds to form the triazole scaffold. Substitution reactions can then modify the core structure, introducing different functional groups at various positions.

-

Condensation: 1-(2-Furoyl or phenylacetyl)-4-substituted thiosemicarbazides are prepared by condensation with arylisothiocyanates .

-

Acylation: Acylation of the thiol group can occur using acyl chlorides or anhydrides, leading to the formation of thioesters.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates its effectiveness against a range of pathogens, including bacteria and fungi. For example, derivatives of triazole compounds have shown enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin. A study highlighted that certain derivatives exhibited superior inhibition against both Gram-positive and Gram-negative bacteria, including resistant strains of Mycobacterium tuberculosis .

Anticancer Properties

5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has been investigated for its anticancer potential. Cytotoxicity tests against various cancer cell lines (e.g., melanoma and breast cancer) revealed significant growth inhibition. The mechanism of action is believed to involve the induction of apoptosis through the activation of intrinsic pathways and modulation of gene expression related to cell survival .

Case Study: Cytotoxicity Testing

In a study involving human melanoma cells (IGR39), the compound exhibited cytotoxic effects with an IC50 value indicating potent activity. Further investigations into its mechanism revealed that it interferes with cell cycle progression and promotes apoptosis .

Materials Science

This compound is utilized in the synthesis of advanced materials due to its unique chemical properties. It serves as a precursor for creating polymers and nanomaterials that exhibit desirable mechanical and thermal properties.

Applications in Nanotechnology

The compound can be incorporated into nanostructures for drug delivery systems. Its ability to form stable complexes with various biomolecules enhances the efficacy of therapeutic agents delivered via nanocarriers .

Biological Studies

This compound acts as a valuable probe in biochemical assays aimed at studying enzyme activities and protein interactions. Its ability to inhibit key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) positions it as a crucial tool in inflammation research .

Biochemical Mechanisms

Research demonstrates that this compound interacts with various biomolecules, influencing cellular signaling pathways. For instance, it has been shown to modulate metabolic pathways by inhibiting cytochrome P450 enzymes involved in drug metabolism .

Agricultural Chemistry

In agricultural applications, this compound has been explored for its potential as a fungicide and herbicide. Its ability to inhibit specific biochemical pathways in plant pathogens makes it a candidate for developing new agrochemicals.

Fungicidal Activity

Studies have reported that this compound exhibits fungicidal properties against several plant pathogens. Its mechanism involves disrupting fungal cell wall synthesis and inhibiting spore germination .

Summary Table of Applications

| Application Area | Details | Case Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agent | Significant cytotoxicity against melanoma cells |

| Materials Science | Synthesis of polymers and nanomaterials | Used in drug delivery systems |

| Biological Studies | Probe for enzyme activities and protein interactions | Inhibits COX and LOX enzymes |

| Agricultural Chemistry | Potential fungicide and herbicide | Effective against various plant pathogens |

作用機序

The mechanism of action of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

類似化合物との比較

Similar Compounds

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has a similar structure but contains a thiadiazole ring instead of a triazole ring.

5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound contains an oxadiazole ring and exhibits similar biological activities.

Uniqueness

5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the thiol group also enhances its reactivity and potential for forming various derivatives. Compared to similar compounds, it may exhibit different selectivity and potency in biological assays, making it a valuable compound for further research and development.

生物活性

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.

Chemical Structure and Properties

This compound features a triazole ring substituted with a chlorophenyl group and a thiol functional group. The presence of the thiol group is significant as it enhances the compound's reactivity and biological efficacy.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole, including this compound, exhibit promising anticancer properties. For instance:

- Cytotoxicity Testing : The compound has been evaluated against various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicate that it possesses significant cytotoxic effects, particularly against melanoma cells .

- Mechanism of Action : The anticancer mechanism is believed to involve the inhibition of specific pathways related to cell proliferation and migration. Studies have shown that certain derivatives can inhibit cancer cell migration and demonstrate selectivity towards malignant cells .

Anti-Inflammatory Activity

This compound also exhibits anti-inflammatory properties. Research indicates:

- Inhibition of Pro-inflammatory Markers : Compounds containing the triazole moiety have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

- COX Inhibition : Some derivatives have demonstrated high selectivity in inhibiting cyclooxygenase enzymes (COX), with notable activity against COX-2 compared to COX-1, suggesting potential for use in treating inflammatory conditions .

Data Summary

Case Study 1: Cytotoxic Effects on Melanoma Cells

In a study focused on melanoma treatment, researchers synthesized various derivatives of this compound. The most active compounds were identified through MTT assays and demonstrated enhanced cytotoxicity against melanoma cells compared to standard chemotherapeutics. This highlights the potential for developing new treatments based on this compound .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation evaluated the anti-inflammatory effects of triazole derivatives in murine models. The study found that these compounds significantly reduced inflammation markers in response to LPS stimulation. This suggests their utility in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives?

The compound is typically synthesized via cyclization of thiosemicarbazides or alkylation of preformed triazole-thiol scaffolds. Key steps include:

- Cyclocondensation : Reacting substituted hydrazine-carbothioamides with chlorophenyl precursors under basic conditions (e.g., NaOH/ethanol) to form the triazole ring .

- S-Alkylation : Introducing alkyl/aryl groups at the sulfur position using alkyl halides in anhydrous solvents (e.g., DMF, THF) .

- Purification : Recrystallization from ethanol or methanol to improve yield and purity (75–85% yields reported) . Characterization involves elemental analysis , ¹H-NMR , LC-MS , and chromatomass spectrometry to confirm structure and purity .

Q. How is the structural integrity of this compound validated experimentally?

Advanced spectroscopic and crystallographic methods are employed:

- ¹H-NMR : Peaks at δ 13.2–13.5 ppm confirm the thiol (-SH) proton, while aromatic protons (chlorophenyl) appear at δ 7.3–7.8 ppm .

- X-ray crystallography : Resolves bond lengths (e.g., C-S bond ~1.68 Å) and dihedral angles between the triazole ring and chlorophenyl substituent .

- Elemental analysis : Matches calculated vs. observed percentages for C, H, N, and S (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies optimize synthesis yield and purity for derivatives of this compound?

- Reaction conditions : Use of inert atmosphere (N₂/Ar) prevents oxidation of the thiol group during alkylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in S-alkylation, while ethanol minimizes side products during cyclization .

- Temperature control : Slow heating (60–80°C) during cyclocondensation improves regioselectivity .

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) isolates isomers, addressing challenges in regiochemical control .

Q. How can molecular docking elucidate potential biological targets for this compound?

Molecular docking involves:

- Target selection : Prioritize enzymes/receptors with known triazole-thiol interactions (e.g., carbonic anhydrases, CYP450) .

- Software tools : AutoDock Vina or Schrödinger Suite for ligand-receptor binding simulations.

- Key parameters : Analyze binding energy (ΔG ≤ -7 kcal/mol indicates strong affinity), hydrogen bonding (triazole N and thiol S as donors/acceptors), and hydrophobic interactions with chlorophenyl .

- Validation : Compare docking poses with co-crystallized ligands (e.g., acetazolamide for carbonic anhydrase) to assess predictive accuracy .

Q. What methodologies address contradictions in pharmacological data across studies?

Discrepancies in IC₅₀ or toxicity profiles can arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .

- Solubility factors : Use DMSO stock solutions ≤0.1% to avoid solvent interference in cell-based assays .

- Metabolic stability : Perform ADME analysis (e.g., hepatic microsomal assays) to identify rapid degradation pathways that may skew in vivo vs. in vitro results .

Q. How are structure-activity relationships (SARs) explored for derivatives of this compound?

SAR studies focus on:

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance antimicrobial activity .

- Bioisosteric replacement : Replace chlorophenyl with fluorophenyl to improve metabolic stability while retaining target affinity .

- Pharmacophore mapping : Identify critical moieties (e.g., triazole-thiol core) using 3D-QSAR models .

Q. Methodological Resources

- Spectral data : Reference NMR (δ) and LC-MS (m/z) libraries for triazole-thiol derivatives .

- Crystallographic databases : CCDC entries (e.g., 26028-65-9) provide bond geometry for docking validation .

- Computational tools : PASS Online for activity prediction and SwissADME for pharmacokinetic profiling .

特性

IUPAC Name |

5-(4-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEHIODVWGKDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180673 | |

| Record name | s-Triazole-3-thiol, 5-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666303 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26028-65-9 | |

| Record name | 5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26028-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazole-3-thiol, 5-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026028659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazole-3-thiol, 5-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Chlorophenyl)-1H-[1,2,4]triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。